![molecular formula C13H23F3OS B14304449 1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one CAS No. 112240-82-1](/img/structure/B14304449.png)
1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of trifluoromethyl groups and a sulfanyl substituent makes it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one typically involves the introduction of trifluoromethyl groups into a butanone backbone. One common method is the reaction of 1,1,1-trifluoro-2-butanone with a nonan-2-yl thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one involves its interaction with molecular targets through its trifluoromethyl and sulfanyl groups. These functional groups can modulate the compound’s reactivity and binding affinity to various biological targets, influencing pathways such as enzyme inhibition or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Another fluorinated compound with a phenyl group instead of a nonan-2-yl sulfanyl group.
1,1,1-Trifluoro-2-butanone: A simpler analog without the sulfanyl substituent.
Uniqueness
1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one is unique due to the combination of trifluoromethyl and sulfanyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
112240-82-1 |
|---|---|
Molekularformel |
C13H23F3OS |
Molekulargewicht |
284.38 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-nonan-2-ylsulfanylbutan-2-one |
InChI |
InChI=1S/C13H23F3OS/c1-4-5-6-7-8-9-10(2)18-11(3)12(17)13(14,15)16/h10-11H,4-9H2,1-3H3 |
InChI-Schlüssel |
JPVJIIVJDFUZFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C)SC(C)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
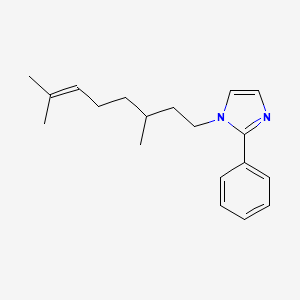
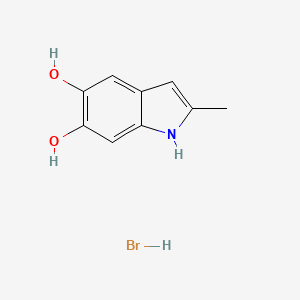
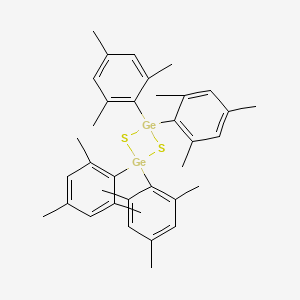




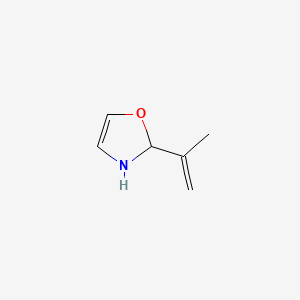
methanone](/img/structure/B14304413.png)
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)
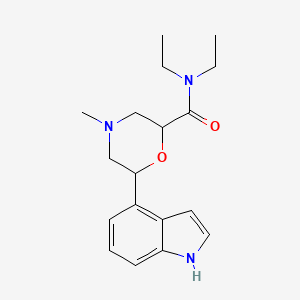
![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
